molecular formula C21H18BrNO5S B378252 2-BROMO-4-[N-(4-METHYLBENZENESULFONYL)ACETAMIDO]NAPHTHALEN-1-YL ACETATE

2-BROMO-4-[N-(4-METHYLBENZENESULFONYL)ACETAMIDO]NAPHTHALEN-1-YL ACETATE

Cat. No.: B378252
M. Wt: 476.3g/mol
InChI Key: VBIVLTLRTJQORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-BROMO-4-[N-(4-METHYLBENZENESULFONYL)ACETAMIDO]NAPHTHALEN-1-YL ACETATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-2-bromo-naphthalen-1-yl ester typically involves multiple steps. One common method includes the following steps:

    Formation of the Naphthalene Derivative: The starting material, 2-bromo-naphthalene, undergoes a series of reactions to introduce the acetyl and toluene-4-sulfonyl groups.

    Esterification: The final step involves the esterification of the intermediate compound with acetic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group.

    Reduction: Reduction reactions can target the bromine atom or the sulfonyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-BROMO-4-[N-(4-METHYLBENZENESULFONYL)ACETAMIDO]NAPHTHALEN-1-YL ACETATE has several applications in scientific research:

Properties

Molecular Formula

C21H18BrNO5S

Molecular Weight

476.3g/mol

IUPAC Name

[4-[acetyl-(4-methylphenyl)sulfonylamino]-2-bromonaphthalen-1-yl] acetate

InChI

InChI=1S/C21H18BrNO5S/c1-13-8-10-16(11-9-13)29(26,27)23(14(2)24)20-12-19(22)21(28-15(3)25)18-7-5-4-6-17(18)20/h4-12H,1-3H3

InChI Key

VBIVLTLRTJQORS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=C(C3=CC=CC=C32)OC(=O)C)Br)C(=O)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=C(C3=CC=CC=C32)OC(=O)C)Br)C(=O)C

Origin of Product

United States

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